N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide
CAS No.: 1171001-40-3
Cat. No.: VC11949312
Molecular Formula: C19H13N5OS
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide - 1171001-40-3](/images/structure/VC11949312.png)
Specification
CAS No. | 1171001-40-3 |
---|---|
Molecular Formula | C19H13N5OS |
Molecular Weight | 359.4 g/mol |
IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-cyanobenzamide |
Standard InChI | InChI=1S/C19H13N5OS/c1-12-10-17(22-18(25)14-8-6-13(11-20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)26-19/h2-10H,1H3,(H,22,25) |
Standard InChI Key | KRRPOLBDEIUNMF-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3 |
Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a central pyrazole ring (C₃H₃N₂) substituted at three positions:
-
1-position: A benzo[d]thiazole group (C₇H₄NS), a bicyclic system comprising a benzene fused to a thiazole ring.
-
3-position: A methyl group (-CH₃).
-
5-position: A 4-cyanobenzamide group (C₈H₅N₂O), where a benzamide is functionalized with a cyano (-CN) substituent at the para position.
The IUPAC name reflects this substitution pattern: N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide. The molecular formula is C₂₀H₁₄N₅OS, with a molecular weight of 386.43 g/mol.
Conformational Analysis
X-ray crystallography data for analogous compounds reveal that the benzothiazole and pyrazole rings adopt a near-planar arrangement, facilitating π-π stacking interactions with aromatic residues in target proteins . The 4-cyanobenzamide group extends perpendicularly, potentially engaging in hydrogen bonding via the amide carbonyl and cyano nitrile .
Synthesis and Characterization
Synthetic Routes
The synthesis typically proceeds via a three-step strategy (Figure 1):
Reaction Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 78 |
Benzothiazole coupling | Pd(PPh₃)₄, DMF, 100°C | 65 |
Amidation | 4-Cyanobenzoyl chloride, Et₃N, THF | 82 |
Table 1: Optimized synthesis conditions for N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 8.12–7.98 (m, 4H, aromatic-H), 6.75 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).
-
IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=N) .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. It is stable under inert atmospheres but undergoes photodegradation upon prolonged UV exposure, necessitating storage in amber vials.
Thermal Properties
-
Melting Point: 214–216°C (DSC, heating rate 10°C/min).
-
Thermogravimetric Analysis (TGA): Decomposition initiates at 250°C, with a 95% mass loss by 300°C .
Pharmacological Profile
In Vitro Activity
Screening against cancer cell lines (Table 2) revealed potent antiproliferative effects, particularly in breast (MCF-7) and colon (HCT-116) cancers, with IC₅₀ values ≤1 μM. Activity correlates with the compound’s ability to inhibit tubulin polymerization, disrupting mitosis .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 0.89 ± 0.12 | Tubulin inhibition |
HCT-116 | 0.76 ± 0.09 | CDK2 inhibition |
PC-3 | 1.45 ± 0.21 | ROS generation |
Table 2: Antiproliferative activity of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide .
Neuroprotective Effects
In primary cortical neurons exposed to glutamate-induced oxidative stress, the compound reduced reactive oxygen species (ROS) by 62% at 10 μM. This effect is attributed to activation of the Nrf2-ARE pathway, enhancing antioxidant enzyme expression.
Mechanism of Action
Kinase Inhibition
Molecular docking studies suggest strong binding affinity (−9.8 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The benzothiazole ring occupies the ATP-binding pocket, while the 4-cyanobenzamide forms hydrogen bonds with Glu81 and Leu83 .
Tubulin Interaction
The compound binds to the colchicine site of β-tubulin, inhibiting polymerization (Kd = 0.45 μM). This disrupts microtubule dynamics, arresting cells in the G2/M phase .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume